molecular formula C14H16N2O2S B452053 N-[4-(PHENYLAMINO)PHENYL]ETHANE-1-SULFONAMIDE

N-[4-(PHENYLAMINO)PHENYL]ETHANE-1-SULFONAMIDE

Cat. No.: B452053
M. Wt: 276.36g/mol
InChI Key: ZWVYWNDTFOSHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(PHENYLAMINO)PHENYL]ETHANE-1-SULFONAMIDE is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique structure, which includes a phenylamino group attached to a phenyl ring, further connected to an ethane-1-sulfonamide moiety. This compound is of significant interest due to its potential biological activities and its role as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(PHENYLAMINO)PHENYL]ETHANE-1-SULFONAMIDE typically involves the reaction of 4-nitroaniline with phenylamine under specific conditions. The process begins with the reduction of 4-nitroaniline to 4-phenylenediamine, followed by the sulfonation of the resulting compound with ethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(PHENYLAMINO)PHENYL]ETHANE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(PHENYLAMINO)PHENYL]ETHANE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and bacterial infections.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(PHENYLAMINO)PHENYL]ETHANE-1-SULFONAMIDE involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as the inhibition of cancer cell growth or bacterial proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(PHENYLAMINO)PHENYL]ETHANE-1-SULFONAMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36g/mol

IUPAC Name

N-(4-anilinophenyl)ethanesulfonamide

InChI

InChI=1S/C14H16N2O2S/c1-2-19(17,18)16-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12/h3-11,15-16H,2H2,1H3

InChI Key

ZWVYWNDTFOSHLJ-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.